(+)-Curdione

Description

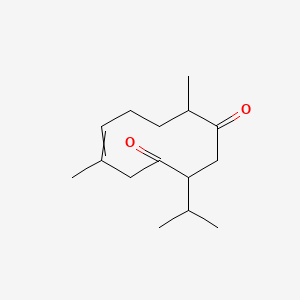

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPFMRXIVDLQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Bioactivities of (+)-Curdione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the sesquiterpenoid (+)-Curdione, a significant bioactive compound isolated from plants of the Curcuma genus. It details its core physicochemical properties, summarizes key biological activities, and provides cited experimental methodologies for researchers interested in its therapeutic potential.

Core Physicochemical Properties

This compound is a colorless prismatic crystalline solid at room temperature. Its structural and chemical properties are fundamental to its biological function and behavior in various solvents and physiological environments.

Data Summary Table

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | (3S,6E,10S)-6,10-Dimethyl-3-(propan-2-yl)cyclodec-6-ene-1,4-dione | [1][2] |

| Synonyms | This compound, Germacr-1(10)-ene-5,8-dione | [1][2] |

| CAS Number | 13657-68-6 | [2] |

| Molecular Formula | C₁₅H₂₄O₂ | [2] |

| Molecular Weight | 236.35 g/mol | [2][3] |

| Appearance | Colorless prismatic crystals | - |

| Melting Point | 61 - 62 °C | - |

| Boiling Point | 347.60 °C (estimated at 760.00 mm Hg) | [4] |

| Solubility | Soluble: DMSO (47 mg/mL), Ethanol, DMF, Chloroform, EtherSlightly Soluble: Petroleum etherWater: 61.25 mg/L (estimated at 25 °C) | [4][5] |

| logP (Octanol/Water) | 2.7 - 3.553 (Computed) | [3][6] |

| ¹H-NMR (CDCl₃) | δ (ppm): 5.10 (t, J=7.8 Hz, 1H), 3.20 (dd, J=11.4, 4.2 Hz, 1H), 1.70 (s, 3H), 1.22 (d, J=6.6 Hz, 3H) | [1] |

| ¹³C-NMR (CDCl₃) | δ (ppm): 212.8, 210.5, 135.2, 124.8, 55.4, 48.9, 42.1, 38.6, 30.5, 28.7, 26.4, 21.1, 20.8, 18.9, 16.2 | [1] |

| Mass Spectrometry (ESI) | Molecular Ion [M+H]⁺: m/z 237 | - |

Key Biological Activities & Experimental Protocols

This compound demonstrates a range of pharmacological effects, including anti-platelet, anti-inflammatory, and anticancer activities. This section details the mechanisms and provides methodologies for their investigation.

Anti-Platelet and Antithrombotic Activity

Curdione (B1662853) has been shown to inhibit platelet aggregation induced by various agonists, suggesting its potential as an antithrombotic agent.[4] The primary mechanism involves the downregulation of the AMP-activated protein kinase (AMPK) signaling pathway.[7][8]

This protocol is adapted from light transmission aggregometry (LTA) methods used to assess platelet function.[9][10]

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect fresh human whole blood from healthy volunteers into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant. The first 10 mL should be discarded to avoid platelet stimulation from venipuncture.[10]

-

Centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature (RT) without the brake to obtain PRP.[9][10]

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500 x g for 20 minutes) to serve as a blank.[9]

-

Keep PRP at RT and use within 4 hours.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

-

Place 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar and allow it to stabilize at 37°C for 5 minutes.

-

Add 50 µL of varying concentrations of Curdione (dissolved in a suitable solvent like DMSO, with a vehicle control) and incubate for 5 minutes.

-

Initiate platelet aggregation by adding a specific agonist. Common agonists and their working concentrations include Thrombin (0.02-0.3 U/mL) or Platelet-Activating Factor (PAF, 0.375 µg/mL).[4][7]

-

Record the change in light transmission for 5-10 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each Curdione concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of Curdione that inhibits 50% of platelet aggregation).

-

Anti-Inflammatory Activity

Curdione exhibits anti-inflammatory properties by inhibiting the production of prostaglandin (B15479496) E2 (PGE₂), a key inflammatory mediator. This is achieved, at least in part, by suppressing the expression of cyclooxygenase-2 (COX-2) mRNA.[11]

-

Cell Culture:

-

Seed murine macrophage RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL and culture overnight.[12]

-

-

Treatment:

-

Remove the culture medium.

-

Pre-incubate the cells for 2 hours with fresh medium containing various concentrations of Curdione. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor like indomethacin.[12]

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubate the plates for 24 hours at 37°C.

-

-

PGE₂ Quantification:

-

After incubation, collect the cell culture supernatants.

-

Centrifuge the supernatants at 1,000 x g for 15 minutes to pellet any cells or debris.[12]

-

Determine the concentration of PGE₂ in the cleared supernatants using a commercial Prostaglandin E2 Enzyme Immunoassay (EIA) or ELISA kit, following the manufacturer’s instructions.

-

-

Data Analysis:

-

Calculate the percentage of PGE₂ inhibition for each Curdione concentration compared to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cell death.[14]

-

Anticancer Activity: Induction of Apoptosis

Curdione has been demonstrated to have an anti-proliferative effect on cancer cells, such as human uterine leiomyosarcoma (uLMS), by inducing apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by the activation of key executioner caspases.[15]

This protocol details a common flow cytometry method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17][18][19][20]

-

Cell Treatment:

-

Seed uLMS cells (e.g., SK-UT-1) in a 6-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of Curdione (e.g., 0, 25, 50, 100 µM) for 24 hours.[15]

-

-

Cell Harvesting and Staining:

-

Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA.

-

Wash the collected cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex and incubate at room temperature for 15-20 minutes in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

-

Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

-

This method confirms apoptosis by detecting the active, cleaved forms of key caspases.[3][15][21][22]

-

Protein Extraction:

-

Treat cells with Curdione as described above.

-

Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

-

Scrape the cells, collect the lysate, and centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at RT.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-9 and cleaved Caspase-3. Also probe for a loading control like GAPDH or β-actin.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at RT.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system or X-ray film. The intensity of the bands corresponding to the cleaved caspases indicates the level of apoptosis.

-

Enzyme Inhibition: Cytochrome P450 3A4 (CYP3A4)

Curdione has been identified as an inhibitor of CYP3A4, a critical enzyme in drug metabolism. This inhibition is due to a decrease in CYP3A4 protein expression, potentially by accelerating its degradation, rather than affecting its mRNA expression.[9][17]

This protocol is based on methods using the Caco-2 intestinal cell line, a well-established model for studying drug metabolism and transport.[2][9][17]

-

Cell Culture and Induction:

-

Inhibition Assay:

-

Treat the induced Caco-2 monolayers with various concentrations of Curdione (e.g., 20 µM) or a known inhibitor like ketoconazole (B1673606) in the apical (upper) compartment for 72 hours.[17]

-

After the treatment period, remove the medium and add fresh medium containing a known CYP3A4 substrate, such as nifedipine or midazolam (e.g., 10 µM).[2][17]

-

Incubate for a defined period (e.g., 4 hours).

-

-

Sample Analysis:

-

Collect samples from the basolateral (lower) and/or apical compartments.

-

Quantify the formation of the primary metabolite (e.g., oxidized nifedipine or 1'-hydroxymidazolam) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation in the presence and absence of Curdione.

-

Determine the percentage of CYP3A4 activity inhibition and calculate the IC₅₀ value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation system for cell-permeable CYP3A4 inhibitory activity using 1α,25-dihydroxy-vitamin D3-induced intestinal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of platelet aggregation by curdione from Curcuma wenyujin essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [dr.lib.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Curdione inhibits thrombin-induced platelet aggregation via regulating the AMP-activated protein kinase-vinculin/talin-integrin αIIbβ3 sign pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apjai-journal.org [apjai-journal.org]

- 14. researchgate.net [researchgate.net]

- 15. img.abclonal.com [img.abclonal.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. origene.com [origene.com]

(+)-Curdione structure elucidation and confirmation

An In-depth Technical Guide to the Structure Elucidation and Confirmation of (+)-Curdione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data used in the structural elucidation and confirmation of this compound, a bioactive sesquiterpenoid isolated from various Curcuma species. The document details the experimental protocols for its isolation and the spectroscopic techniques employed to determine its chemical structure and absolute stereochemistry.

Introduction

This compound is a germacrane-type sesquiterpenoid with the molecular formula C₁₅H₂₄O₂.[1] It is a significant bioactive constituent found in the essential oils of several plants belonging to the Curcuma genus, including Curcuma wenyujin.[2] The elucidation of its precise chemical structure, including its stereochemistry, is fundamental for understanding its biological activities and for potential applications in drug development. The structural determination of this compound has been accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD), rather than X-ray crystallography of the parent compound.

Isolation and Purification

A highly effective method for obtaining pure this compound from the essential oil of Curcuma wenyujin rhizomes is High-Speed Counter-Current Chromatography (HSCCC). This technique avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

Instrumentation:

-

High-Speed Counter-Current Chromatograph

-

HPLC system for fraction analysis

Reagents and Materials:

-

Essential oil of Curcuma wenyujin rhizomes

-

Petroleum ether (boiling point range 60-90 °C)

-

Ethanol (analytical grade)

-

Diethyl ether (analytical grade)

-

Water (deionized or distilled)

-

Methanol (chromatographic grade for HPLC analysis)

Solvent System Preparation: A two-phase solvent system is prepared by mixing petroleum ether, ethanol, diethyl ether, and water in a volume ratio of 5:4:0.5:1. The mixture is thoroughly equilibrated in a separation funnel at room temperature, and the two phases are separated shortly before use. The upper phase serves as the mobile phase, and the lower phase is the stationary phase.

Sample Preparation: The crude essential oil of C. wenyujin is dissolved in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.

HSCCC Procedure:

-

The multilayer coiled column of the HSCCC instrument is entirely filled with the lower phase (stationary phase).

-

The apparatus is rotated at a specific speed, for example, 670 rpm.

-

The upper phase (mobile phase) is then pumped into the column at a defined flow rate, for instance, 1.0 mL/min.

-

Once the system reaches hydrodynamic equilibrium, the prepared sample solution is injected.

-

The effluent from the column is continuously monitored, and fractions are collected.

-

The purity of the fractions containing curdione (B1662853) is assessed by HPLC.

-

Fractions with high-purity curdione are pooled, and the solvent is removed under reduced pressure to yield the purified compound.

Caption: High-Speed Counter-Current Chromatography (HSCCC) workflow for this compound isolation.

Structure Elucidation and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

-

Molecular Formula: C₁₅H₂₄O₂

-

Molecular Weight: 236.35 g/mol [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of curdione shows characteristic absorption bands indicating the presence of:

-

A saturated ketone group (C=O stretching)

-

An α,β-unsaturated ketone group (C=O stretching)

-

Alkene groups (C=C stretching)

-

Alkyl groups (C-H stretching and bending)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. 1D (¹H and ¹³C) and 2D (HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound [3]

| Carbon No. | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 1 | 40.2 | 2.45 | m | |

| 2.25 | m | |||

| 2 | 25.1 | 1.80 | m | |

| 1.65 | m | |||

| 3 | 48.9 | 2.80 | m | |

| 4 | 54.3 | 2.60 | m | |

| 5 | 212.1 | - | - | - |

| 6 | 124.8 | 5.10 | t | 7.0 |

| 7 | 134.2 | - | - | - |

| 8 | 209.8 | - | - | - |

| 9 | 45.1 | 2.30 | m | |

| 2.10 | m | |||

| 10 | 35.2 | 2.70 | m | |

| 11 | 20.8 | 0.95 | d | 6.8 |

| 12 | 21.0 | 0.93 | d | 6.8 |

| 13 | 26.5 | 1.90 | m | |

| 14 | 15.8 | 1.65 | s | |

| 15 | 18.2 | 1.85 | s |

Note: Data is compiled from literature and may have slight variations depending on the solvent and instrument used.[3]

Caption: Logical workflow for the spectroscopic determination of curdione's planar structure.

Confirmation of Absolute Stereochemistry

The final step in the structure elucidation of a chiral molecule like this compound is the determination of its absolute configuration. This has been achieved through a combination of experimental chiroptical spectroscopy and theoretical calculations.

Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy

Instrumentation:

-

Circular Dichroism Spectrometer

Sample Preparation:

-

A solution of purified this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration.

Data Acquisition:

-

The ECD spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm). The spectrum shows positive or negative Cotton effects at specific wavelengths, which are characteristic of the molecule's three-dimensional structure.

Computational Analysis

To unequivocally assign the absolute configuration, the experimental ECD spectrum is compared with theoretical spectra calculated for all possible stereoisomers.

Methodology:

-

Conformational Search: A systematic search for all low-energy conformers of the possible stereoisomers of curdione is performed using molecular mechanics force fields.

-

Geometry Optimization: The identified low-energy conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT).

-

ECD Spectrum Calculation: The ECD spectra for all optimized conformers of each stereoisomer are calculated using time-dependent DFT (TD-DFT).

-

Boltzmann Averaging: The calculated spectra for the conformers of each stereoisomer are averaged based on their calculated Boltzmann population at a given temperature.

-

Comparison with Experimental Data: The resulting theoretical ECD spectrum for each stereoisomer is compared with the experimental ECD spectrum of this compound. The absolute configuration is assigned to the stereoisomer whose calculated spectrum best matches the experimental one.

This combined experimental and computational approach has successfully confirmed the absolute configuration of this compound.

Conclusion

The structure of this compound has been unequivocally established through the synergistic application of modern analytical techniques. High-speed counter-current chromatography provides an efficient method for its isolation. The planar structure was determined by a combination of mass spectrometry, IR, and extensive 1D and 2D NMR spectroscopy. The absolute configuration was definitively confirmed by comparing the experimental electronic circular dichroism spectrum with quantum chemical calculations. This detailed structural information is paramount for its further investigation and potential development as a therapeutic agent.

References

Topic: Natural Sources and Isolation of (+)-Curdione from Curcuma Species

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Curdione is a bioactive sesquiterpenoid of the germacrane (B1241064) type, predominantly found in the essential oils of various Curcuma species (Zingiberaceae family).[1] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2] For researchers and professionals in drug development, understanding the natural sources and efficient isolation protocols for this compound is a critical first step in harnessing its therapeutic potential. This guide provides a comprehensive overview of the primary Curcuma species known to contain this compound, detailed methodologies for its extraction and purification, and quantitative data to support methodological choices.

Natural Sources of this compound

This compound is a characteristic component of the essential oil extracted from the rhizomes of several Curcuma species. The concentration of this compound can vary significantly depending on the species, geographical origin, and cultivation conditions. Several species have been identified as notable sources.[3]

Key Curcuma species containing this compound include:

-

Curcuma wenyujin : Often cited as a primary source for the isolation of curdione (B1662853).[4][5]

-

Curcuma aromatica : Known to contain a high percentage of curdione in its essential oil.[1][6]

-

Curcuma zedoaria : The rhizome oil of this species contains curdione as one of its major components.[6]

-

Curcuma haritha : The rhizome oil contains curdione among its main constituents.[6]

-

Curcuma inodora : The essential oil from the rhizome features curdione as a major constituent.[6]

-

Curcuma kwangsiensis : This species is another reported source of curdione.[6][7]

-

Curcuma phaeocaulis : Utilized in traditional Chinese medicine, its rhizomes are a source of curdione.[7][8]

-

Curcuma zedoaroides : The essential oil is dominated by oxygenated sesquiterpenes, with curdione being the most abundant.[9]

Quantitative Analysis of this compound Content

The yield of this compound is highly variable among different Curcuma species and is influenced by the extraction and purification methods employed. The following table summarizes quantitative data from various studies.

| Curcuma Species | Plant Part | Method | Yield/Content of this compound | Reference |

| Curcuma wenyujin | Rhizomes | HSCCC purification of essential oil | 93 mg from 658 mg of essential oil | [5] |

| Curcuma aromatica | Rhizome | Analysis of essential oil | 50.6% of essential oil | [6] |

| Curcuma zedoaria | Rhizome | Analysis of essential oil | 7.0–19.6% of essential oil | [6] |

| Curcuma zedoaroides | Rhizomes | GC-MS analysis of essential oil | 27.45% of essential oil | [9] |

| C. wenyujin, C. phaeocaulis, C. kwangsiensis | Rhizomes | MAE-HS-SPME-GC-MS | Relative content determined for quality control | [7] |

| C. wenyujin | Vinegar-backed Rhizomes | HPLC | Determined to have relatively high content compared to other processed rhizomes | [10] |

Isolation and Purification Methodologies

The isolation of this compound is typically a multi-step process that begins with the extraction of essential oil from the plant material, followed by advanced chromatographic purification.

Step 1: Extraction of Essential Oil from Curcuma Rhizomes

The initial step involves extracting the volatile components, including curdione, from the dried and powdered rhizomes. Common methods include hydro-distillation, steam distillation, and solvent extraction.[11][12] More advanced techniques like microwave-assisted extraction (MAE) have been developed for rapid analysis.[7]

This protocol is adapted from a method for the rapid quantitative analysis of curdione in Curcuma rhizomes.[7]

-

Sample Preparation : Air-dry the rhizomes of the selected Curcuma species and grind them into a fine powder.

-

Extraction :

-

Place a precise amount of the powdered rhizome into an extraction vessel.

-

Add an appropriate solvent (e.g., water, as MAE can be performed in a solvent-free manner by utilizing the water within the plant material).

-

Set the MAE parameters:

-

Microwave Power : 700 W

-

Irradiation Time : 4 minutes

-

-

-

Collection : The volatile compounds are vaporized and then condensed for collection. For analytical purposes, the extract can be analyzed directly using headspace solid-phase microextraction (HS-SPME).[7]

Step 2: Purification of this compound

While column chromatography over silica (B1680970) gel can be used, it is often ineffective for separating volatile components with similar polarities.[13] High-Speed Counter-Current Chromatography (HSCCC) has proven to be a superior method for isolating curdione with high purity.[5][13]

This protocol is based on the successful isolation of curdione from the essential oil of Curcuma wenyujin.[5]

-

HSCCC System Preparation :

-

Apparatus : A suitable HSCCC instrument.

-

Solvent System Selection : Prepare a two-phase solvent system composed of petroleum ether–ethanol–diethyl ether–water (5:4:0.5:1, v/v) . Thoroughly equilibrate the mixture in a separation funnel at room temperature and separate the upper (organic) and lower (aqueous) phases just before use.[5]

-

-

Separation Procedure :

-

Stationary Phase : Fill the entire multilayer coiled column with the lower aqueous phase as the stationary phase.

-

Mobile Phase : Pump the upper organic phase into the column inlet (tail-to-head elution) at a flow rate of 1.0 mL/min .[5]

-

Revolution Speed : Set the apparatus to run at a revolution speed of 670 rpm .[5]

-

Sample Injection : Dissolve the crude essential oil (e.g., 658 mg) in a mixture of the upper and lower phases (e.g., 18 mL, 1:1 v/v) and inject it into the system.[5]

-

-

Fraction Collection and Analysis :

-

Monitor the eluent using a UV detector or by collecting fractions at regular intervals.

-

Manually collect the peak fractions corresponding to curdione based on the elution profile.[5]

-

Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Post-Run : After curdione has eluted, the stationary phase can be forced out with pressurized air to save time and solvent.[5] From 658 mg of essential oil, this method yielded 93 mg of curdione at over 95% purity.[5]

Analytical Characterization

The structural identity and purity of the isolated this compound must be confirmed using modern spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the isolated fractions.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Used for both qualitative and quantitative analysis of the volatile components in the essential oil and purified fractions.[7]

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the isolated compound.[5]

-

Thin-Layer Chromatography (TLC) : A rapid and simple method for the qualitative analysis of different Curcuma species and for monitoring the progress of chromatographic separation.[8][14]

Conclusion

This compound is a valuable natural product found in several Curcuma species, with C. wenyujin and C. aromatica being particularly rich sources. The successful isolation of high-purity this compound hinges on a two-stage process: efficient extraction of the essential oil from the rhizomes, followed by a robust purification step. While traditional methods like steam distillation are effective for extraction, modern techniques such as MAE offer a rapid alternative. For purification, HSCCC has been demonstrated to be a highly effective technique, yielding this compound with greater than 95% purity. The detailed protocols and quantitative data presented in this guide serve as a critical resource for researchers aiming to isolate this promising sesquiterpenoid for further investigation and drug development.

References

- 1. Curdione Plays an Important Role in the Inhibitory Effect of Curcuma aromatica on CYP3A4 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Variations in the Volatile Compositions of Curcuma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curdione - Wikipedia [en.wikipedia.org]

- 5. tautobiotech.com [tautobiotech.com]

- 6. mdpi.com [mdpi.com]

- 7. Fast determination of curcumol, curdione and germacrone in three species of Curcuma rhizomes by microwave-assisted extraction followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Qualitative and quantitative analysis of four species of Curcuma rhizomes using twice development thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Comparison of content of curdione, curcumol, germacrone and beta-elemene in different varieties of vinegar backed Rhizoma Curcuma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical Composition and Biological Activities of Essential Oils of Curcuma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Various Extraction Techniques of Curcumin—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Pharmacological Profile of (+)-Curdione: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Curdione, a sesquiterpenoid isolated from the rhizomes of Curcuma species, has emerged as a promising natural product with a diverse range of pharmacological activities. This technical guide provides an in-depth review of the pharmacological profile of this compound, with a focus on its molecular mechanisms of action, quantitative biological data, and the experimental methodologies used in its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Pharmacological Data

The biological activity of this compound has been quantified across various assays and cell lines. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

| Biological Activity | Cell Line/System | IC50 Value | Reference |

| Inhibition of Prostaglandin (B15479496) E2 Production | - | 1.1 µM | [1] |

| Inhibition of CYP3A4 Activity | Caco-2 cells | 16.9 µM (3.9 µg/ml) | [2][3] |

| Cytotoxicity | SK-UT-1 (Uterine Leiomyosarcoma) | 327.0 µM | [4] |

| Cytotoxicity | SK-LMS-1 (Uterine Leiomyosarcoma) | 334.3 µM | [4] |

| Synergistic Cytotoxicity with Docetaxel (B913) | MDA-MB-468 (Triple-Negative Breast Cancer) | 40 µM (in combination with 1 µg/ml docetaxel) | [5] |

Pharmacokinetics

Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion of this compound. A study in mice revealed a short half-life and a low oral bioavailability of 6.5% when administered at 20 mg/kg.[6] Another study in rats focused on the protein-unbound concentrations of curdione (B1662853) in blood and liver after oral administration of Rhizoma Curcumae extracts, with a linear calibration curve over the range of 3.3-213.2 ng/mL.[7]

Key Pharmacological Activities and Mechanisms of Action

This compound exerts a wide array of pharmacological effects, including anticancer, cardioprotective, anti-inflammatory, and neuroprotective activities. These effects are mediated through the modulation of various signaling pathways.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.

-

Uterine Leiomyosarcoma (uLMS): In SK-UT-1 and SK-LMS-1 uLMS cell lines, curdione induces cell cycle arrest at the G2/M phase, caspase-mediated apoptosis, and pro-death autophagy.[4] This activity is mediated through the targeting of Indoleamine-2,3-dioxygenase-1 (IDO1).[4]

-

Triple-Negative Breast Cancer (TNBC): In combination with the chemotherapeutic drug docetaxel, curdione exhibits synergistic effects in MDA-MB-468 TNBC cells.[2] This combination enhances the inhibition of cell proliferation and induction of apoptosis by triggering the generation of reactive oxygen species (ROS).[2] The downstream effects are mediated through the MAPKs and PI3K/Akt signaling pathways.[2]

-

Colorectal Cancer: Curdione induces ferroptosis, a form of iron-dependent programmed cell death, in colorectal cancer cells.[1] This is achieved through m6A methylation mediated by METTL14 and YTHDF2.[1]

Cardioprotective Effects

This compound has shown protective effects against myocardial injury.

-

Myocardial Infarction: In a mouse model of isoproterenol-induced myocardial infarction, curdione inhibits ferroptosis by regulating the Keap1/Trx1/GPX4 signaling pathway.[1][8] It directly targets Keap1, disrupting its interaction with thioredoxin1 (Trx1) and enhancing the Trx1/GPX4 complex.[1][8]

-

Doxorubicin-Induced Cardiotoxicity: Curdione ameliorates cardiotoxicity induced by the chemotherapy drug doxorubicin (B1662922) by inhibiting oxidative stress and activating the Nrf2/HO-1 pathway.[1]

Anti-inflammatory and Other Activities

-

Pulmonary Fibrosis: Curdione ameliorates bleomycin-induced pulmonary fibrosis by inhibiting TGF-β-induced fibroblast-to-myofibroblast differentiation.[1]

-

Sepsis-Induced Lung Injury: It has been shown to ameliorate sepsis-induced lung injury by inhibiting platelet-mediated neutrophil extracellular trap formation.[1]

-

Neuroprotection: Curdione exhibits neuroprotective effects against focal cerebral ischemia-reperfusion injury in rats.[1]

-

Atherosclerosis: It protects vascular endothelial cells and mitigates atherosclerosis by regulating DNMT1-mediated ERBB4 promoter methylation.[1]

-

Enzyme Inhibition: Curdione inhibits inducible prostaglandin E2 production and cyclooxygenase 2 (COX-2) expression.[1] It is also an inhibitor of the cytochrome P450 enzyme CYP3A4.[2][3]

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are underpinned by its ability to modulate key cellular signaling pathways.

Keap1/Trx1/GPX4 Signaling Pathway in Cardioprotection

In the context of myocardial infarction, this compound directly interacts with Keap1, a key regulator of the cellular antioxidant response. This interaction disrupts the binding of Keap1 to Trx1, leading to an increased formation of the Trx1/GPX4 complex. This cascade ultimately inhibits ferroptosis and protects cardiac cells from damage.

Caption: Keap1/Trx1/GPX4 pathway modulation by this compound.

Nrf2/HO-1 Signaling Pathway in Cardioprotection

This compound can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. By activating this pathway, curdione enhances the expression of antioxidant enzymes, thereby protecting cells from damage, such as that induced by doxorubicin.

Caption: Nrf2/HO-1 pathway activation by this compound.

IDO1-Mediated Anticancer Effects

In uterine leiomyosarcoma, this compound exerts its anticancer effects by targeting IDO1. The downregulation of IDO1 by curdione leads to cell cycle arrest, apoptosis, and autophagy.

Caption: IDO1-mediated anticancer mechanism of this compound.

MAPK and PI3K/Akt Signaling in TNBC

The synergistic anticancer effect of this compound with docetaxel in TNBC is mediated by the induction of ROS, which in turn modulates the MAPK and PI3K/Akt signaling pathways, leading to apoptosis.

Caption: MAPK and PI3K/Akt pathway in TNBC by this compound.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well and culture for 24 hours.[5]

-

Compound Treatment: Treat the cells with various concentrations of this compound and/or other compounds (e.g., docetaxel) for the desired duration (e.g., 48 hours).[5]

-

MTT Incubation: Add 5 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 2 hours.[5]

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caption: Workflow for apoptosis detection by flow cytometry.

In Vivo Animal Models

-

Myocardial Infarction Model: Myocardial infarction can be induced in mice by subcutaneous injection of isoproterenol. This compound can be administered orally once daily for a period of time (e.g., 7 days) before and/or after the induction of injury.[1] Efficacy is assessed through echocardiography, biochemical markers, and western blotting for proteins involved in ferroptosis.[1]

-

Uterine Leiomyosarcoma Xenograft Model: Human uLMS cells (e.g., SK-UT-1) are subcutaneously injected into the flanks of immunodeficient mice. Once tumors are established, mice are treated with this compound (e.g., 100 or 200 mg/kg, intraperitoneally) daily.[4] Tumor volume and body weight are monitored regularly.[4]

Conclusion

This compound is a multifaceted natural compound with a rich pharmacological profile. Its ability to modulate multiple signaling pathways, including those involved in cancer progression, cardiac injury, and inflammation, underscores its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on elucidating the detailed molecular interactions of curdione with its targets, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. Curdione inhibits ferroptosis in isoprenaline-induced myocardial infarction via regulating Keap1/Trx1/GPX4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Curdione Plays an Important Role in the Inhibitory Effect of Curcuma aromatica on CYP3A4 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Curdione Induces Antiproliferation Effect on Human Uterine Leiomyosarcoma via Targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combinative treatment of Curdione and docetaxel triggers reactive oxygen species (ROS)-mediated intrinsic apoptosis of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Anti-Cancer Potential of (+)-Curdione: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Curdione, a bioactive sesquiterpenoid isolated from the rhizomes of Curcuma species, has emerged as a promising natural compound with significant anti-tumor activities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-cancer effects of this compound. It consolidates current research findings on its ability to induce apoptosis, trigger cell cycle arrest, and modulate key oncogenic signaling pathways in various cancer models. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed overview of the quantitative data, experimental methodologies, and the intricate signaling networks targeted by this compound.

Introduction

Cancer remains a formidable global health challenge, necessitating the continuous exploration of novel therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. This compound, a major component of several traditional medicinal plants, has demonstrated potent cytotoxic effects against a range of cancer cell lines. This whitepaper synthesizes the current understanding of this compound's mechanism of action, with a focus on its impact on cancer cell proliferation, survival, and the underlying molecular pathways.

Mechanism of Action in Cancer Cells

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These cellular outcomes are orchestrated through the modulation of critical signaling pathways that govern cell fate.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in various cancer cell types.

-

Intrinsic (Mitochondrial) Pathway: Evidence suggests that this compound primarily triggers the intrinsic apoptotic pathway. In breast cancer cells (MCF-7), treatment with this compound leads to an impaired mitochondrial membrane potential[1][2]. This is accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2[1]. The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3[1]. The activation of cleaved caspase-3 ultimately leads to the dismantling of the cell.

-

Caspase Activation: Studies in uterine leiomyosarcoma (uLMS) cells (SK-UT-1 and SK-LMS-1) have demonstrated that this compound treatment leads to a concentration-dependent increase in the levels of cleaved caspases 3, 6, and 9, while the levels of pro- and cleaved-caspase 8, a key component of the extrinsic pathway, remain unaffected[3]. This further supports the role of the intrinsic pathway in this compound-induced apoptosis[3].

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. In uLMS cells, this compound has been shown to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner[3]. This prevents the cells from entering mitosis and ultimately leads to a reduction in tumor cell proliferation.

Modulation of Key Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of this compound are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound, in combination with docetaxel (B913) in triple-negative breast cancer (TNBC) cells (MDA-MB-468), has been shown to inhibit the phosphorylation of Akt[4]. The inhibition of Akt phosphorylation disrupts downstream signaling, contributing to the observed anti-proliferative and pro-apoptotic effects.

-

MAPK/p38 Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in transducing extracellular signals to the nucleus, thereby regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The p38 MAPK pathway is often associated with stress responses and can promote apoptosis. In TNBC cells, the combination of this compound and docetaxel activates the MAPK/p38 pathway, which is linked to the induction of ROS-mediated apoptosis[4].

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is common in many cancers. While direct evidence for this compound is still emerging, related compounds from Curcuma species, such as curcumin, are known to inhibit the STAT3 signaling pathway by preventing its phosphorylation and nuclear translocation[5]. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-UT-1 | Uterine Leiomyosarcoma | 327.0 (95% CI: 297.7–362.8) | [3] |

| SK-LMS-1 | Uterine Leiomyosarcoma | 334.3 (95% CI: 309.9–362.5) | [3] |

| MCF-7 | Breast Cancer | 125.632 µg/ml | [2] |

Table 2: Effect of this compound on Apoptosis in Uterine Leiomyosarcoma (uLMS) Cells

| Cell Line | Treatment (µM) | Early Apoptosis Rate (%) | Late Apoptosis Rate (%) | Reference |

| SK-UT-1 | Control | 1.90 ± 0.25 | 1.70 ± 0.36 | [3] |

| 25 | 2.77 ± 0.21 | 3.10 ± 0.16 | [3] | |

| 50 | 4.57 ± 0.39 | 4.83 ± 1.05 | [3] | |

| 100 | 5.93 ± 0.77 | 4.97 ± 1.08 | [3] | |

| SK-LMS-1 | Control | 1.50 ± 0.29 | 1.00 ± 0.36 | [3] |

| 25 | 5.20 ± 0.01 | 2.67 ± 0.12 | [3] | |

| 50 | 6.40 ± 1.01 | 3.40 ± 0.80 | [3] | |

| 100 | 6.87 ± 0.09 | 4.77 ± 0.09 | [3] |

Table 3: Effect of this compound on Cell Cycle Distribution in Uterine Leiomyosarcoma (uLMS) Cells

| Cell Line | Treatment (µM) | G2/M Phase Proportion (%) | Reference |

| SK-UT-1 | Control | 10.34 ± 1.54 | [3] |

| 25 | 14.03 ± 1.28 | [3] | |

| 50 | 17.70 ± 1.48 | [3] | |

| 100 | 22.27 ± 1.05 | [3] | |

| SK-LMS-1 | Control | 9.84 ± 0.83 | [3] |

| 25 | 14.47 ± 0.97 | [3] | |

| 50 | 19.10 ± 1.16 | [3] | |

| 100 | 22.27 ± 1.05 | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CCK-8 Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment[5].

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) at a final concentration not exceeding 0.1%.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

Addition of CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well[5].

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes to orange.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader[5].

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes[6].

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL[7].

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution[7].

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[6].

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[7].

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C[8].

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA[4].

-

PI Staining: Add Propidium Iodide (PI) to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark[4].

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-p38, p38, GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as GAPDH or β-actin.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

Caption: Intrinsic apoptosis pathway induced by this compound.

Caption: Overview of signaling pathways modulated by this compound.

Caption: Experimental workflow for studying this compound's action.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis and cell cycle arrest in various cancer cell models. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as PI3K/Akt, MAPK/p38, and potentially STAT3. The quantitative data and detailed experimental protocols provided in this whitepaper offer a solid foundation for further preclinical and clinical investigations into the therapeutic utility of this compound. Future research should focus on elucidating its effects on other cancer types, its in vivo efficacy and safety, and the potential for combination therapies to enhance its anti-tumor activity. The continued exploration of this compound's molecular mechanisms will be crucial for its development as a novel cancer therapeutic.

References

- 1. Curdione inhibits proliferation of MCF-7 cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Curdione Induces Antiproliferation Effect on Human Uterine Leiomyosarcoma via Targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. ucl.ac.uk [ucl.ac.uk]

(+)-Curdione CAS number and chemical identifiers

An In-depth Technical Guide to (+)-Curdione

This compound is a sesquiterpenoid compound that has been isolated from several plant species of the Curcuma genus, including Curcuma wenyujin, Curcuma zedoaria, and Curcuma aromatica.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse range of biological activities. Research has demonstrated its potential as an anti-inflammatory, anti-cancer, anti-platelet, and antiviral agent.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, biological activities with associated quantitative data, and detailed experimental methodologies for key studies. Furthermore, it includes visualizations of its molecular pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers and properties for this compound.

| Identifier Type | Value |

| CAS Number | 13657-68-6[1][2][3][4] |

| IUPAC Name | (3S,6E,10S)-6,10-Dimethyl-3-(propan-2-yl)cyclodec-6-ene-1,4-dione[4] |

| Synonyms | This compound, Germacr-1(10)-ene-5,8-dione[1][4][5] |

| Molecular Formula | C₁₅H₂₄O₂[1][5][6] |

| Molecular Weight | 236.35 g/mol [4][6] |

| InChI | InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6+/t12-,13-/m0/s1[1][4] |

| InChIKey | KDPFMRXIVDLQKX-NHFJXKHHSA-N[1][4] |

| Canonical SMILES | C[C@H]1CC/C=C(/CC(=O)--INVALID-LINK--C(C)C)\C[4] |

| Physical Description | Colorless prismatic crystals[5] |

| Melting Point | 61-62 °C[5][7] |

| Solubility | Soluble in DMSO, DMF, and Ethanol.[1] Also soluble in ether and chloroform, and slightly soluble in petroleum ether.[5] |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with several studies providing quantitative data on its potency. The following table summarizes these findings.

| Biological Activity | Cell Line / System | Method | Endpoint | IC₅₀ Value |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Prostaglandin (B15479496) E2 production inhibition | PGE₂ production | 1.12 μM[1] |

| Anti-influenza | Influenza A-infected MDCK cells | Cytopathic effect reduction | Viral-induced cell death | 28.32 μM[1] |

| Anti-cancer | Human breast cancer (MCF-7) cells | MTT assay | Cell proliferation | 125.632 µg/mL |

| CYP3A4 Inhibition | 1α,25-(OH)₂-D₃-treated Caco-2 cells | Nifedipine (B1678770) oxidation assay | Oxidized nifedipine formation | 16.9 μM[8] |

| Anti-platelet | Thrombin-induced human platelets | Platelet aggregation assay | Platelet aggregation | 60-80 μM (for PAF- and thrombin-induced aggregation)[2] |

Experimental Protocols

This section details the methodologies employed in key studies to elucidate the biological activities of this compound.

Anti-Cancer Activity in MCF-7 Human Breast Cancer Cells

The anti-proliferative and pro-apoptotic effects of curdione (B1662853) on MCF-7 cells were investigated using a combination of in vitro assays.

-

Cell Proliferation (MTT Assay): MCF-7 cells were seeded in 96-well plates and treated with varying concentrations of curdione (0, 25, 50, 100, 150, 200 µg/ml) for 72 hours. The cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. The concentration at which curdione inhibited 50% of cell growth (IC₅₀) was determined to be 125.632 µg/ml.

-

Apoptosis Detection (Flow Cytometry): To quantify apoptosis, cells treated with curdione were stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. The stained cells were then analyzed by flow cytometry, which showed a dose-dependent increase in apoptosis.

-

Mitochondrial Membrane Potential (JC-1 Assay): The JC-1 assay was used to measure changes in the mitochondrial membrane potential, a hallmark of apoptosis. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a compromised mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and fluoresces green. Curdione treatment led to a concentration-dependent increase in green fluorescence, indicating mitochondrial dysfunction.

-

Western Blot Analysis: To investigate the molecular mechanism of apoptosis, the expression levels of key apoptosis-related proteins were measured by western blot. Curdione treatment resulted in the upregulation of pro-apoptotic proteins Bax, cleaved caspase-3, and cleaved caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.

Inhibition of Prostaglandin E₂ Production in RAW 264.7 Macrophages

The anti-inflammatory properties of curdione were evaluated by measuring its effect on prostaglandin E₂ (PGE₂) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

-

Cell Culture and Treatment: RAW 264.7 cells were stimulated with LPS to induce an inflammatory response, which includes the production of PGE₂. The cells were concurrently treated with various concentrations of curdione.

-

PGE₂ Quantification: The concentration of PGE₂ in the cell culture medium was measured using an appropriate immunoassay. Curdione was found to inhibit PGE₂ production in a concentration-dependent manner, with an IC₅₀ value of 1.12 μM.[1]

-

Mechanism of Action: Further studies indicated that the inhibitory effect of curdione on PGE₂ production is at least partially due to the suppression of cyclooxygenase-2 (COX-2) mRNA expression.[3]

Anti-Influenza Virus Activity in MDCK Cells

The antiviral activity of curdione against influenza A virus was assessed in Madin-Darby Canine Kidney (MDCK) cells.

-

Viral Infection and Treatment: MDCK cells were infected with influenza A virus. The infected cells were then treated with different concentrations of curdione.

-

Cytopathic Effect Assay: The antiviral activity was determined by measuring the reduction of the virus-induced cytopathic effect. Curdione showed an IC₅₀ value of 28.32 μM in this assay.[1]

Inhibition of Thrombin-Induced Platelet Aggregation

The anti-platelet effects of curdione were investigated using washed human platelets.

-

Platelet Preparation: Platelet-rich plasma was obtained from healthy human donors, from which washed platelets were prepared.

-

Platelet Aggregation Assay: Platelet aggregation was induced by the addition of thrombin. The effect of curdione on thrombin-induced platelet aggregation was measured using a platelet aggregometer. Curdione was found to inhibit platelet aggregation in a concentration-dependent manner.[9]

-

Western Blot and RT-PCR: To elucidate the underlying mechanism, the expression and phosphorylation levels of proteins in the AMP-activated protein kinase (AMPK) signaling pathway and the integrin αIIbβ3 signaling pathway were examined using western blot and RT-PCR.

Signaling Pathways and Mechanisms of Action

Inhibition of Platelet Aggregation via the AMPK-Integrin αIIbβ3 Pathway

Curdione has been shown to inhibit thrombin-induced platelet aggregation by modulating the AMP-activated protein kinase (AMPK) and integrin αIIbβ3 signaling pathway.[9] The proposed mechanism is that curdione downregulates the phosphorylation of AMPK and integrin, which in turn affects the function of vinculin and talin, key proteins in integrin-mediated cell adhesion.

Mechanism of CYP3A4 Inhibition

Studies in Caco-2 cells suggest that curdione inhibits the activity of the drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4). The proposed mechanism is not through the inhibition of gene expression (mRNA levels), but rather by accelerating the degradation of the CYP3A4 protein.[8]

Induction of Apoptosis in MCF-7 Cancer Cells

In MCF-7 breast cancer cells, curdione induces apoptosis through the intrinsic mitochondrial pathway. This involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase-9 and the executioner caspase-3.

References

- 1. Curdione Plays an Important Role in the Inhibitory Effect of Curcuma aromatica on CYP3A4 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of inducible prostaglandin E2 production and cyclooxygenase-2 expression by curdione from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal.waocp.org [journal.waocp.org]

- 5. Curdione inhibits proliferation of MCF-7 cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. Multiomics profiling uncovers curdione-induced reproductive toxicity in HTR-8/SVneo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curdione inhibits thrombin-induced platelet aggregation via regulating the AMP-activated protein kinase-vinculin/talin-integrin αIIbβ3 sign pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+)-Curdione: A Sesquiterpenoid with Therapeutic Potential

Introduction

This compound is a bioactive natural compound classified as a germacrane (B1241064) sesquiterpenoid.[1] Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. This compound, with the molecular formula C15H24O2, is a prominent constituent of the essential oils derived from various species of the Curcuma genus (Zingiberaceae family), commonly known as turmeric or zedoary.[2][3][4] Historically, plants containing curdione (B1662853) have been used in traditional Chinese medicine to treat a variety of ailments.[4] Modern scientific investigation has revealed that this compound possesses a wide array of pharmacological activities, including anticancer, anti-inflammatory, anti-thrombotic, and antiviral properties, making it a compound of significant interest for drug discovery and development.[4]

This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Chemical and Physical Properties

This compound is characterized by a cyclodecane (B1584694) ring structure. Its chemical identity is well-defined by its IUPAC name, molecular formula, and other identifiers.

| Property | Value | Reference |

| IUPAC Name | (3S,6E,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione | [2][3] |

| Molecular Formula | C15H24O2 | [1][3][5][6] |

| Molecular Weight | 236.35 g/mol | [2][3][5] |

| CAS Number | 13657-68-6 | [3][6] |

| Classification | Germacrane Sesquiterpenoid | [1] |

| Synonyms | Curdione | [3][5][6] |

Natural Sources

This compound is predominantly isolated from the rhizomes of various plants within the Curcuma genus. The concentration of curdione can vary significantly between different species. Species known to be rich sources of this compound include Curcuma wenyujin, Curcuma zedoaria, and Curcuma aromatica.[2][3][4][7][8] It is one of the main active ingredients in the essential oils extracted from these plants.[4][8]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, which have been quantified in numerous preclinical studies. The following tables summarize the key quantitative data associated with its therapeutic potential.

Anti-Cancer Activity

| Cancer Type | Cell Line(s) | Assay Type | Endpoint | Result (IC50) | In Vivo Model | In Vivo Dosage & Outcome | Reference(s) |

| Uterine Leiomyosarcoma (uLMS) | SK-UT-1 | CCK8 Viability | IC50 | 327.0 µM | SK-UT-1 Xenograft | 100 mg/kg/day: Tumor weight reduced to 0.41g (vs 0.75g control). 200 mg/kg/day: Tumor weight reduced to 0.10g. | [1] |

| Uterine Leiomyosarcoma (uLMS) | SK-LMS-1 | CCK8 Viability | IC50 | 334.3 µM | N/A | N/A | [1] |

| Breast Cancer | MCF-7 | MTT Proliferation | - | Dose-dependent inhibition of proliferation | Xenograft Nude Mouse | Significantly suppressed tumor growth (dose-dependent). | [9] |

| Colorectal Cancer | CT26 | MTT Viability | - | Inhibition at 12.5, 25, and 50 µM | N/A | N/A | [9] |

Anti-Inflammatory and Anti-Viral Activity

| Activity Type | Model System | Inducing Agent | Endpoint | Result (IC50) | Reference(s) |

| Anti-inflammatory | RAW 264.7 Macrophages | LPS | PGE2 Production | 1.12 µM | [3] |

| Anti-viral | MDCK Cells | Influenza A | Cytopathic Effect | 28.32 µM | [6] |

Anti-Platelet and Enzyme Inhibition Activity

| Activity Type | System | Inducing/Substrate Agent | Endpoint | Result (IC50) | Reference(s) |

| Anti-platelet | Washed Human Platelets | PAF / Thrombin | Aggregation | 60-80 µM | [10] |

| Enzyme Inhibition | Caco-2 Cells | Nifedipine (B1678770) | CYP3A4 Activity | 16.9 µM | [6][7] |

Mechanisms of Action and Signaling Pathways

Anti-Cancer Mechanism in Uterine Leiomyosarcoma

In uterine leiomyosarcoma (uLMS), this compound exerts its anti-proliferative effects by targeting Indoleamine-2,3-dioxygenase-1 (IDO1).[1][2] This interaction initiates a cascade of events leading to cell cycle arrest at the G2/M phase, and induction of two forms of programmed cell death: apoptosis and autophagy.[1][2] Apoptosis is triggered via the intrinsic (mitochondrial) pathway, evidenced by the increased expression of cleaved caspases-3, -6, and -9.[1]

Caption: this compound anti-cancer signaling pathway in uLMS.

Anti-Platelet Aggregation Mechanism

This compound inhibits thrombin-induced platelet aggregation by modulating the AMP-activated protein kinase (AMPK) signaling pathway.[5] This regulation ultimately affects the activation of integrin αIIbβ3, a key receptor in platelet aggregation, through the cytoskeletal proteins talin and vinculin.[5] Additionally, curdione has been shown to increase cyclic AMP (cAMP) levels and reduce intracellular calcium mobilization, further contributing to its anti-platelet effects.[10]

Caption: this compound anti-platelet signaling pathway.

Anti-Inflammatory Mechanism

The anti-inflammatory activity of this compound is, at least in part, due to its ability to inhibit the production of prostaglandin (B15479496) E2 (PGE2).[3] This is achieved by suppressing the expression of cyclooxygenase-2 (COX-2) mRNA in macrophages stimulated by lipopolysaccharide (LPS).[3]

Mechanism of CYP3A4 Inhibition

This compound inhibits the activity of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. The mechanism does not involve transcriptional downregulation (affecting mRNA levels) but rather an acceleration of the degradation of the CYP3A4 protein itself.[6][7] This suggests a post-translational mode of action.

Experimental Protocols

In Vitro Anti-Cancer Cell Viability Assay (CCK8)

This protocol describes the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound on uterine leiomyosarcoma (uLMS) cells.[1]

-

Cell Culture : Human uLMS cell lines (SK-UT-1, SK-LMS-1) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in culture media to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400 µM). The media in the wells is replaced with media containing the different concentrations of curdione.

-

Incubation : The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).

-

Viability Assessment : After incubation, 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well. The plates are incubated for an additional 1-4 hours at 37°C.

-

Data Acquisition : The absorbance (optical density) is measured at 450 nm using a microplate reader.

-

Data Analysis : The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Caption: General workflow for an in vitro cell viability assay.

Inhibition of PGE2 Production in Macrophages

This protocol outlines the method to assess the anti-inflammatory effect of this compound.[3]

-

Cell Culture : Mouse macrophage cell line RAW 264.7 is cultured in standard conditions.

-

Cell Seeding : Cells are plated in multi-well plates and allowed to adhere.

-

Treatment and Stimulation : Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation : Cells are incubated for a period sufficient to allow for PGE2 production (e.g., 24 hours).

-

Supernatant Collection : The culture supernatant is collected from each well.

-

PGE2 Quantification : The concentration of PGE2 in the supernatant is measured using a commercially available Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis : The inhibition of PGE2 production is calculated relative to the LPS-stimulated, vehicle-treated control. The IC50 value is determined from the dose-response curve.

CYP3A4 Inhibition Assay in Caco-2 Cells

This protocol details the assessment of this compound's effect on CYP3A4 activity.[6][7]

-

Cell Culture : Caco-2 cells are cultured and differentiated on permeable supports (e.g., Transwell inserts) for approximately 21 days to form a polarized monolayer that mimics the intestinal epithelium. To enhance CYP3A4 expression, cells are treated with 1α,25-dihydroxyvitamin D3.

-

Compound Treatment : Differentiated Caco-2 monolayers are treated with various concentrations of this compound (e.g., 20 µM) for a set period (e.g., 72 hours).

-

Substrate Incubation : After treatment, the cells are washed, and a known CYP3A4 substrate, such as nifedipine (e.g., 200 µM), is added to the apical compartment.

-

Metabolite Collection : The cells are incubated for a specific time (e.g., 4 hours) to allow for metabolism. Samples are then collected from the basolateral compartment.

-

Metabolite Quantification : The concentration of the oxidized nifedipine metabolite is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis : The inhibition of CYP3A4 activity is determined by comparing the rate of metabolite formation in curdione-treated cells to that in vehicle-treated control cells. The IC50 is calculated from the resulting dose-response data.

Conclusion and Future Outlook